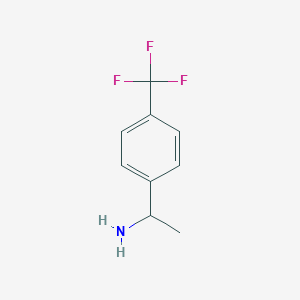

1-(4-Trifluoromethylphenyl)ethylamine

Description

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZDWPMXGQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382091 | |

| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15996-84-6 | |

| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Trifluoromethylphenyl)ethylamine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, chiral resolution, and applications of 1-(4-trifluoromethylphenyl)ethylamine. This compound, a chiral amine of significant interest, serves as a pivotal building block in medicinal chemistry, particularly in the development of neurologically active pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its characteristics and utility. We will delve into its spectroscopic signature, synthesis methodologies with detailed protocols, and its role in the creation of stereochemically defined drugs.

Introduction

This compound, a substituted phenethylamine derivative, has garnered considerable attention in the field of organic and medicinal chemistry. The presence of the trifluoromethyl (CF3) group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[1] The chiral center at the alpha-carbon of the ethylamine side chain allows for the existence of two enantiomers, (R)- and (S)-1-(4-trifluoromethylphenyl)ethylamine, each potentially exhibiting distinct pharmacological activities. This guide will explore the fundamental properties of both the racemic mixture and its individual enantiomers, providing a robust resource for its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and analysis.

Physical Properties

The physical properties of this compound and its enantiomers are summarized in the table below. These properties are crucial for handling, storage, and reaction setup.

| Property | Racemic (±) | (R)-Enantiomer | (S)-Enantiomer | References |

| Molecular Formula | C₉H₁₀F₃N | C₉H₁₀F₃N | C₉H₁₀F₃N | [2][3] |

| Molecular Weight | 189.18 g/mol | 189.18 g/mol | 189.18 g/mol | [2][3] |

| Boiling Point | 76.5-77.5 °C | 168.6 °C at 760 mmHg | 203.9 °C at 760 mmHg | [2][] |

| Density | 1.180 g/cm³ (Predicted) | 1.37 g/cm³ | - | [][5] |

| Appearance | Colorless to light yellow liquid | - | Liquid | [6] |

| Solubility | Slightly soluble in water; soluble in toluene and other organic solvents. | Soluble in DMSO, H₂O, Ethanol, or DMF. | - | [6][7] |

| Storage | Store in a cool, dry place. | Store at room temperature. | Store at 4°C. | [2][7] |

Note: Some physical properties may vary between different commercial sources and depend on the purity of the substance.

Spectroscopic Data

The spectroscopic signature of a molecule is its unique fingerprint, essential for its identification and characterization.

1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of this compound.

1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The methine proton will be a quartet at approximately δ 4.2 ppm, coupled to the methyl protons. The methyl protons will appear as a doublet around δ 1.5 ppm, coupled to the methine proton. The amine protons will present as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons, the trifluoromethyl carbon, the methine carbon, and the methyl carbon. The aromatic carbons will resonate in the region of δ 125-145 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The methine carbon (CH) is expected around δ 50-55 ppm, and the methyl carbon (CH₃) will be in the upfield region, around δ 20-25 ppm.[8]

19F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, typically around δ -63 ppm.[9]

The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound include:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F stretch: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 189. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 174 (the base peak), which is a common α-cleavage for amines.[10] Further fragmentation could involve the loss of the trifluoromethyl group or cleavage of the ethylamine side chain.

Synthesis and Chiral Resolution

The synthesis of this compound can be achieved through various methods, with reductive amination being a common and efficient approach. As a chiral molecule, the separation of its enantiomers is crucial for its application in pharmaceuticals.

Synthesis via Reductive Amination

Reductive amination of 4-(trifluoromethyl)acetophenone is a widely used method for the synthesis of racemic this compound.[3][11] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Diagram 1: Reductive Amination Workflow. A schematic representation of the synthesis of this compound from 4-(trifluoromethyl)acetophenone.

-

Reaction Setup: To a solution of 4-(trifluoromethyl)acetophenone (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.[12][13]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chiral Resolution

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a chiral acid like tartaric acid.[14][15][16] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Diagram 2: Chiral Resolution Workflow. A flowchart illustrating the separation of enantiomers using a chiral resolving agent.

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the amine solution to the tartaric acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and add a base (e.g., 10% NaOH solution) to deprotonate the amine and liberate the free base.

-

Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC). The other enantiomer can be recovered from the mother liquor by a similar process.

Applications in Drug Development

The chiral enantiomers of this compound are valuable building blocks in the synthesis of a variety of pharmaceutical agents. The trifluoromethyl group often enhances the potency and pharmacokinetic profile of drug candidates.[17][18]

Precursor to Neurologically Active Compounds

Both the (R)- and (S)-enantiomers serve as key intermediates in the synthesis of compounds targeting the central nervous system.[1][19] For instance, they are utilized in the development of potential treatments for neurological and psychiatric disorders.

A notable example of a drug synthesized from a related chiral amine is Apremilast , an inhibitor of phosphodiesterase 4 (PDE4) used to treat certain types of arthritis.[14] While not directly synthesized from this compound, its synthesis relies on a chiral amine intermediate, highlighting the importance of such building blocks in modern drug discovery. The specific enantiomer of the chiral amine is critical for the biological activity of Apremilast.[14]

The structural motif of this compound is also found in various investigational drugs and research compounds, underscoring its significance in the ongoing quest for novel therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may be harmful if swallowed, inhaled, or absorbed through the skin. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis, with profound implications for drug discovery and development. Its unique combination of a chiral center and a trifluoromethyl-substituted aromatic ring provides a scaffold for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic data, synthetic methodologies, and applications, serving as a critical resource for scientists and researchers in the field. A thorough understanding of these aspects is essential for harnessing the full potential of this important chemical entity in the advancement of medicinal chemistry.

References

-

Supporting Information for a relevant chemical synthesis publication.[8]

-

PubChem Compound Summary for CID 4713257, N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. National Center for Biotechnology Information.[20]

-

Supplementary Information for a chemical synthesis publication. Semantic Scholar.[9]

-

PubChem Compound Summary for CID 2782449, this compound. National Center for Biotechnology Information.[2]

-

2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE. ChemicalBook.[6][21]

-

(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine. InvivoChem.[7]

-

15996-84-6((RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Product Description. ChemicalBook.[5]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[17]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (PDF)[18]

-

1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem.[22]

-

Resolution of a Racemic Mixture. Science Learning Center.[23]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[10]

-

2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride. Chem-Impex.[1]

-

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. MySkinRecipes.[19]

-

New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. Morressier.[24]

-

CAS 578027-35-7 (R)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE 98%. BOC Sciences.[]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.[25]

-

2-[4-(Trifluoromethyl)phenyl]ethylamine, 98% 1 g. Thermo Scientific Chemicals.[26]

-

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. ChemicalBook.[3]

-

(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Sigma-Aldrich.

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.[27]

-

Application Note – Reductive Amination. Sigma-Aldrich.[12]

-

How to Interpret FTIR Results: A Beginner's Guide.[28]

-

2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS 775-00-8. ChemicalBook.[21]

-

Chiral resolution. Wikipedia.[14]

-

Myers Chem 115.[11]

-

How to perform a chiral resolution of a racemic base. Benchchem.[29]

-

A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem.[15]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health.[30]

-

(1R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Santa Cruz Biotechnology.[31]

-

Reductive Amination - Common Conditions.[13]

-

(rs)-1-[3-(trifluoromethyl)phenyl]ethylamine(59382-36-4) 1 h nmr. ChemicalBook.[32]

-

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | 578027-35-7. ChemicalBook.[33]

-

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine. ChemScene.[34]

-

FTIR Functional Group Database Table with Search. InstaNANO.[35]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.[16]

-

FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs.[36]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

-

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.[37]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central.[38]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed.[39]

-

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride. Sigma-Aldrich.[40]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H10F3N | CID 2782449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | 578027-35-7 [chemicalbook.com]

- 5. 15996-84-6 CAS MSDS ((RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE | 775-00-8 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jelsciences.com [jelsciences.com]

- 18. researchgate.net [researchgate.net]

- 19. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine [myskinrecipes.com]

- 20. Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride | C12H17ClF3N | CID 20027485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS#: 775-00-8 [m.chemicalbook.com]

- 22. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 24. New practical method for direct asymmetric reductive amination of <i>p</i>-trifluoromethoxy acetophenone [morressier.com]

- 25. mdpi.com [mdpi.com]

- 26. 2-[4-(Trifluoromethyl)phenyl]ethylamine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 27. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. azooptics.com [azooptics.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scbt.com [scbt.com]

- 32. (RS)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE(59382-36-4) 1H NMR [m.chemicalbook.com]

- 33. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | 578027-35-7 [amp.chemicalbook.com]

- 34. chemscene.com [chemscene.com]

- 35. instanano.com [instanano.com]

- 36. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride | 52997-74-7 [sigmaaldrich.com]

1-(4-Trifluoromethylphenyl)ethylamine CAS number 15996-84-6

An In-Depth Technical Guide to 1-(4-Trifluoromethylphenyl)ethylamine (CAS 15996-84-6)

Introduction

This compound, identified by CAS number 15996-84-6, is a chiral primary amine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines a chiral ethylamine moiety with a phenyl ring substituted with a trifluoromethyl (CF₃) group. This combination imparts desirable physicochemical and pharmacological properties, making it a valuable synthon for creating complex, biologically active molecules. The trifluoromethyl group is a well-established bioisostere for other chemical groups, known to enhance metabolic stability, lipophilicity, and binding affinity by altering electronic properties.[1][2] The chiral center is fundamental to its utility, as stereochemistry is often a determinant of a drug's efficacy and safety profile. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, applications, and handling of this versatile chemical intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its use in synthesis and analysis. As a liquid at room temperature, its handling and reaction conditions are dictated by its boiling point and solubility characteristics.

| Property | Value | Source(s) |

| CAS Number | 15996-84-6 | [3][4][5] |

| Molecular Formula | C₉H₁₀F₃N | [3][6] |

| Molecular Weight | 189.18 g/mol | [3][6][7] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 76.5-77.5 °C | [3] |

| Density | ~1.37 g/cm³ | [] |

| SMILES | CC1=CC=C(C=C1)C(F)(F)F | [3] |

| InChI Key | GUMZDWPMXGQNBG-UHFFFAOYSA-N | [] |

Synthesis and Chiral Resolution

The synthesis of this compound is most commonly achieved via reductive amination of the corresponding ketone, 4'-(trifluoromethyl)acetophenone. However, this produces a racemic mixture, a 1:1 mixture of the (R) and (S) enantiomers. Since biological activity is typically enantiomer-specific, the resolution of this racemate is a critical subsequent step.

General Synthesis: Reductive Amination

The conversion of a ketone to an amine is a cornerstone of organic synthesis. In this case, 4'-(trifluoromethyl)acetophenone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired ethylamine.

Chiral Resolution: A Critical Step for Application

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[9] For amines, the most robust and scalable method is the formation of diastereomeric salts using a chiral resolving agent, typically a chiral acid.[9][10] The resulting diastereomeric salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[11]

Protocol 1: Chiral Resolution via Diastereomeric Crystallization

This protocol describes a representative, self-validating workflow. The choice of resolving agent and solvent often requires screening to achieve optimal separation.[10]

-

Salt Formation:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., methanol or ethanol).

-

In a separate vessel, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., L-tartaric acid or (S)-(+)-mandelic acid) in the same solvent, heating gently if necessary.

-

Causality: Using a sub-stoichiometric amount of the resolving agent can often lead to a higher enantiomeric excess in the first crop of crystals, making this a more efficient starting point for optimization.[10]

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

-

Causality: Slow cooling is paramount to forming well-defined crystals and preventing the trapping of impurities or the undesired diastereomer, which would compromise the purity of the resolved product.

-

If no crystals form, techniques such as adding an anti-solvent or scratching the inside of the flask can be employed to initiate nucleation.

-

-

Isolation and Liberation:

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

-

Dissolve the collected salt in water and add a base (e.g., 1M NaOH solution) until the solution is strongly alkaline (pH > 12) to liberate the free amine.

-

Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Purification and Validation:

-

Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Crucially, determine the enantiomeric excess (e.e.) of the product using Chiral HPLC (see Section 4). This step validates the success of the resolution. Recrystallization of the diastereomeric salt may be required to improve the e.e.

-

Applications in Medicinal Chemistry

The trifluoromethyl group is a "superstar" functional group in drug design.[1][12] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., P450 oxidation), which can increase a drug's half-life.

-

Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

Binding Affinity: The group can engage in unique, non-covalent interactions within protein binding pockets, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing ligand affinity and selectivity.[2]

This compound is therefore a preferred building block for introducing these benefits alongside a chiral amine, a common pharmacophore in G-protein coupled receptor (GPCR) ligands, enzyme inhibitors, and other therapeutic agents.

Analytical Techniques

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the steps for developing a method to separate and quantify the (R) and (S) enantiomers.

-

Column Selection:

-

Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds.

-

Causality: The CSP creates a chiral environment where the two enantiomers have different interaction energies, leading to different retention times and thus, separation.

-

-

Mobile Phase Screening:

-

Prepare a sample solution of the racemic amine at approximately 1 mg/mL in the mobile phase.

-

Begin with a standard mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

-

Add a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase.

-

Causality: The amine modifier is critical. It acts as a competitor for active sites on the silica surface of the CSP, preventing peak tailing and improving the peak shape of the basic analyte.

-

-

Method Optimization:

-

Inject the racemic sample and monitor the chromatogram.

-

If separation is poor, systematically vary the ratio of alcohol modifier. Increasing the alcohol content generally decreases retention time.

-

If peaks co-elute, try a different alcohol modifier (e.g., switch from isopropanol to ethanol) or a different CSP.

-

-

Quantification:

-

Once baseline separation is achieved, integrate the peak areas for the two enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

-

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound and its analogs are corrosive and require careful handling to avoid contact with skin, eyes, and the respiratory system.[13][14]

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | Causes severe skin burns and eye damage.[14] May cause respiratory irritation.[13] |

| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, protective gloves (e.g., nitrile, neoprene), lab coat.[13][15] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[13][16] Avoid breathing vapors or mist.[15] Wash hands thoroughly after handling.[16] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[13] Store locked up in a corrosives area.[13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[13] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower.[13] |

Protocol 3: Standard Laboratory Handling Procedure

-

Preparation: Before handling, ensure a chemical fume hood is operational. Have an appropriate spill kit and emergency eyewash/shower station accessible. Don all required PPE.

-

Aliquotting: Perform all transfers of the material inside the fume hood. Use glass or compatible polymer labware.

-

Reaction Quenching: Be aware that reactions involving amines can be exothermic. Quench reactions carefully, often with cooling.

-

Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not release into the environment.[15]

-

Decontamination: After use, decontaminate all surfaces and wash hands thoroughly. Remove and properly store or dispose of contaminated PPE.

References

-

INDOFINE Chemical Company, Inc. (n.d.). 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE. Retrieved from [Link]

-

Carl ROTH. (2023). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical. (n.d.). 1-(4-トリフルオロメチルフェニル)エチルアミン. Retrieved from [Link]

-

PubChem. (n.d.). (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of trifluoromethylphenyl amides 1-4. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

OUCI. (2019). Case studies of fluorine in drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 3. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 15996-84-6 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 15996-84-6 CAS MSDS ((RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 15996-84-6 | 1-(4-トリフルオロメチルフェニル)エチルアミン | this compound - Capot 化学 [capotchem.com]

- 6. scbt.com [scbt.com]

- 7. (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | C9H10F3N | CID 2779052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. onyxipca.com [onyxipca.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to (R)-1-[4-(Trtrifluoromethyl)phenyl]ethylamine: Structure, Synthesis, and Applications

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its unique structural features, particularly the presence of a trifluoromethyl group and a stereogenic center, make it a valuable building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine, with the chemical formula C₉H₁₀F₃N, possesses a well-defined three-dimensional structure that is crucial to its chemical behavior and utility.[1][2] The molecule consists of a phenyl ring substituted at the para position with a trifluoromethyl (-CF₃) group. An ethylamine chain is attached to the phenyl ring, with the amino group and a methyl group bonded to the alpha-carbon, which is a chiral center with the (R)-configuration.

The trifluoromethyl group is a key functional moiety that significantly influences the compound's properties. It is a strong electron-withdrawing group, which impacts the reactivity of the aromatic ring and the basicity of the amine. Furthermore, the -CF₃ group enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, a desirable feature in drug design.[3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀F₃N | [1][2] |

| Molecular Weight | 189.18 g/mol | [4][5] |

| CAS Number | 578027-35-7 | [2][4] |

| Appearance | Light yellow liquid | [6] |

| Boiling Point | 168.6 °C at 760 mmHg | [7] |

| Density | 1.37 g/cm³ | [7] |

Below is a visualization of the molecular structure of (R)-1-[4-(trifluoromethyl)phenyl]ethylamine.

Caption: 2D structure of (R)-1-[4-(trifluoromethyl)phenyl]ethylamine.

Synthesis and Enantioselective Methodologies

The synthesis of enantiomerically pure (R)-1-[4-(trifluoromethyl)phenyl]ethylamine is a critical step for its application in the pharmaceutical industry. Several strategies have been developed, with a strong focus on enantioselective methods to avoid the need for chiral resolution of a racemic mixture.

Asymmetric Synthesis via Ketimine Reduction

One of the most common and effective methods for preparing α-trifluoromethyl amines is the catalytic enantioselective reduction of the corresponding trifluoromethyl-substituted imines.[8] This approach offers a direct route to the chiral amine.

A general workflow for this synthetic approach is outlined below:

Caption: Workflow for asymmetric synthesis via ketimine reduction.

Experimental Protocol: Catalytic Enantioselective Reduction

-

Step 1: Imine Formation. 4-(Trifluoromethyl)acetophenone is reacted with a suitable amine (e.g., benzylamine) under dehydrating conditions to form the corresponding N-aryl trifluoromethyl imine. The choice of the N-substituent on the imine can be critical for achieving high enantioselectivity in the subsequent reduction step.[8]

-

Step 2: Asymmetric Reduction. The purified ketimine is then subjected to an enantioselective reduction. An early strategy explored by Uneyama's group utilized oxazaborolidine catalysts with catecholborane as the reducing agent.[8] While yields were often excellent, enantioselectivity could be modest and temperature-dependent.[8] More modern approaches often employ transition metal catalysts with chiral ligands to achieve higher enantiomeric excess.

-

Step 3: Deprotection (if necessary). If a protecting group was used on the nitrogen (e.g., a benzyl group), a final deprotection step, typically through hydrogenolysis, is required to yield the free amine.

The causality behind this experimental choice lies in the ability of chiral catalysts to create a chiral environment around the imine's C=N double bond. This forces the reducing agent to attack from a specific face, leading to the preferential formation of one enantiomer over the other.

Biocatalytic Asymmetric Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. ω-Transaminases are particularly well-suited for the asymmetric synthesis of (S)- or (R)-1-(4-trifluoromethylphenyl)ethylamine from 4'-(trifluoromethyl)acetophenone.[9]

Experimental Protocol: ω-Transaminase-Mediated Asymmetric Synthesis

-

Step 1: Enzyme and Substrate Preparation. A suitable ω-transaminase enzyme is selected. The reaction mixture is prepared containing 4'-(trifluoromethyl)acetophenone as the amine acceptor and an amine donor, such as isopropylamine.[9] The reaction is typically carried out in a buffered aqueous solution, often with a co-solvent like DMSO to improve substrate solubility.[9]

-

Step 2: Biotransformation. The reaction is incubated at a controlled temperature (e.g., 30°C) and pH. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Step 3: Product Isolation and Purification. Once the reaction reaches equilibrium or the desired conversion, the product is extracted from the reaction mixture using an organic solvent. The enantiomeric excess of the resulting (R)-1-[4-(trifluoromethyl)phenyl]ethylamine is determined using chiral GC or HPLC.

The choice of an enzymatic approach is driven by the high enantioselectivity and mild reaction conditions offered by enzymes. The enzyme's active site provides a precisely defined chiral pocket that dictates the stereochemical outcome of the transamination reaction.

Applications in Drug Development and Chiral Chemistry

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a crucial chiral building block in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.[7] The trifluoromethyl group often enhances the metabolic stability and bioavailability of the final drug molecule.[3][6]

Chiral Building Block in API Synthesis

This chiral amine serves as a starting material for the construction of more complex chiral molecules. Its primary amine functionality allows for a wide range of chemical transformations, such as amide bond formation, reductive amination, and N-alkylation, to build the desired molecular scaffold of an API. For instance, it is a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications.[6]

Chiral Resolving Agent

In addition to being a building block, (R)-1-[4-(trifluoromethyl)phenyl]ethylamine can also be utilized as a chiral resolving agent.[10] Racemic mixtures of chiral acids can be separated by forming diastereomeric salts with this enantiomerically pure amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

The workflow for a classical chiral resolution is depicted below:

Caption: Workflow for chiral resolution of a racemic acid.

Analytical Characterization

The identity and purity of (R)-1-[4-(trifluoromethyl)phenyl]ethylamine are confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons.[12][13][14] The ¹⁹F NMR spectrum would exhibit a singlet corresponding to the -CF₃ group.[12][14]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[15]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretching of the amine group and C-F stretching of the trifluoromethyl group.[16]

-

Chiral Chromatography (GC or HPLC): Essential for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.

Conclusion

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine stands out as a pivotal molecule in the field of medicinal and synthetic organic chemistry. Its well-defined stereochemistry, coupled with the advantageous properties imparted by the trifluoromethyl group, makes it an indispensable tool for the development of enantiomerically pure pharmaceuticals. The ongoing advancements in enantioselective synthesis, particularly through biocatalysis, are paving the way for more efficient and sustainable production of this valuable chiral amine, further expanding its impact on drug discovery and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 821259, (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

- Coscolín, C., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ProQuest.

- Supporting Information for a scientific article. (Details on the specific article are not fully provided in the search result).

- Supporting Information for a scientific article from The Royal Society of Chemistry. (2021). (Details on the specific article are not fully provided in the search result).

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

-

NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507–12536. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 104223, Phenethylamine, m-trifluoromethyl-. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782449, 1-(4-Trifluoromethylphenyl)ethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2779052, (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(4-Trifluoromethyl-phenyl)ethylamine. Retrieved from [Link]

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed. [Link]

- American Chemical Society. (2025). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. ACS Fall 2025.

-

Cenmed Enterprises. (n.d.). (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine (C007B-580029). Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

de Sousa, M. A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1014. [Link]

-

Singh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(3), 913. [Link]

-

Bentham Open. (2011). NMR Studies of Complexes of Fluorides of Triethylamine. The Open Spectroscopy Journal, 5, 12-18. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2017). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. [Link]

- Google Patents. (n.d.). Asymmetric synthesis of phenylisopropylamines.

-

ResearchGate. (2024). Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile. [Link]

-

mzCloud. (n.d.). 2C TFM. Retrieved from [Link]

Sources

- 1. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | C9H10F3N | CID 821259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | 578027-35-7 [chemicalbook.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H10F3N | CID 2782449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine [myskinrecipes.com]

- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - ProQuest [proquest.com]

- 10. onyxipca.com [onyxipca.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Abstract

(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, making its stereoselective introduction a critical step in drug development. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for producing this valuable chiral amine with high enantiopurity. We will explore both cutting-edge biocatalytic methods, primarily employing ω-transaminases, and robust chemical approaches centered on asymmetric reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the underlying mechanistic principles, process optimization, and analytical validation required for successful synthesis.

Introduction: The Significance of a Fluorinated Chiral Amine

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules.[1] The precise three-dimensional arrangement of substituents around a stereogenic amine center is often crucial for pharmacological activity. (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine serves as a prime example of a high-value chiral intermediate. The presence of the trifluoromethyl (CF3) group at the para-position of the phenyl ring can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Consequently, efficient and scalable methods for the synthesis of the (S)-enantiomer are of paramount importance to the pharmaceutical and fine chemical industries.

This guide will focus on the two most prominent and industrially relevant methodologies for achieving this synthesis:

-

Biocatalytic Asymmetric Transamination: Leveraging the high stereoselectivity of enzymes, specifically ω-transaminases (ω-TAs), to convert a prochiral ketone into the desired chiral amine.

-

Chemo-catalytic Asymmetric Reductive Amination: Employing transition metal catalysts, such as those pioneered by Noyori, to facilitate the enantioselective reduction of an imine intermediate.

We will dissect each approach, providing a thorough analysis of their respective advantages, challenges, and practical considerations.

Biocatalytic Synthesis via Asymmetric Transamination

The use of ω-transaminases represents a green and highly selective approach to chiral amine synthesis.[3] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a new stereocenter with exceptional enantiomeric excess (e.e.).[4]

The Mechanism of ω-Transaminase Catalysis

The catalytic cycle of ω-transaminase proceeds via a "ping-pong bi-bi" mechanism. In the first half-reaction, the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., isopropylamine or L-alanine) to form a pyridoxamine-5'-phosphate (PMP) intermediate and release a ketone co-product (e.g., acetone or pyruvate). In the second half-reaction, the prochiral ketone substrate, 4'-(trifluoromethyl)acetophenone, enters the active site and accepts the amino group from PMP, regenerating the PLP-enzyme complex and releasing the desired (S)-1-[4-(trifluoromethyl)phenyl]ethylamine product.

Sources

A Technical Guide to 1-(4-Trifluoromethylphenyl)ethylamine: Properties, Synthesis, and Applications

Introduction

1-(4-Trifluoromethylphenyl)ethylamine is a chiral amine that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure is distinguished by two key features: a stereogenic center at the α-carbon of the ethylamine chain and a trifluoromethyl (CF₃) group at the para position of the phenyl ring. The trifluoromethyl group is a well-known bioisostere for various functional groups and is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] The presence of a chiral center makes this compound an invaluable building block, or synthon, for the stereoselective synthesis of complex, optically active molecules. This guide provides an in-depth examination of the physicochemical properties, spectroscopic characteristics, synthesis, and critical applications of this versatile compound.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, experimental reproducibility, and safety. This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with unique identifiers.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-amine |

| Synonyms | α-Methyl-4-(trifluoromethyl)benzylamine, 4-(1-Aminoethyl)benzotrifluoride |

| CAS Number (Racemic) | 15996-84-6[2] |

| CAS Number ((R)-enantiomer) | 578027-35-7[3] |

| CAS Number ((S)-enantiomer) | 578027-36-8 |

| Molecular Formula | C₉H₁₀F₃N[2] |

| Molecular Weight | 189.18 g/mol [2] |

| PubChem CID (Racemic) | 2782449[4] |

| PubChem CID ((R)-enantiomer) | 821259[5] |

| PubChem CID ((S)-enantiomer) | 2779052[6] |

| InChI Key | GUMZDWPMXGQNBG-UHFFFAOYSA-N |

| SMILES | CC(N)c1ccc(cc1)C(F)(F)F |

The physical properties of a compound dictate its handling, storage, and application conditions. The trifluoromethyl group significantly influences these characteristics.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 76.5-77.5 °C (pressure unspecified) | [2] |

| 90 °C @ 10 mmHg | ||

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.56 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., toluene) | [7] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are outlined below.

-

¹⁹F NMR Spectroscopy : The trifluoromethyl group provides a distinct and powerful analytical handle. In a ¹⁹F NMR spectrum, the compound exhibits a sharp singlet, typically observed around -63 ppm (relative to CFCl₃).[8] The absence of coupling indicates no adjacent fluorine atoms, and the clean signal is ideal for monitoring reaction progress and assessing purity.[9]

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, methine, and methyl protons.

-

Aromatic Protons : The protons on the phenyl ring typically appear as two doublets in the aromatic region (~7.4-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (-CH) : The proton on the chiral carbon (α-carbon) appears as a quartet, due to coupling with the adjacent methyl protons.

-

Amine Protons (-NH₂) : These protons usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons (-CH₃) : The protons of the methyl group appear as a doublet, due to coupling with the single methine proton.

-

-

¹³C NMR Spectroscopy : The carbon spectrum shows characteristic signals for the aromatic carbons, the chiral methine carbon, the methyl carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms (¹JCF).[1]

-

Mass Spectrometry : In mass spectrometry (MS), the compound typically shows a molecular ion peak [M]+ at m/z = 189. The protonated molecule [M+H]+ is often observed at m/z = 190 under electrospray ionization (ESI) conditions.[7]

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 1-(4-(trifluoromethyl)phenyl)ethanone. This process involves the formation of an imine intermediate, which is then reduced to the final amine product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 15996-84-6 | INDOFINE Chemical Company [indofinechemical.com]

- 3. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | 578027-35-7 [chemicalbook.com]

- 4. This compound | C9H10F3N | CID 2782449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | C9H10F3N | CID 821259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | C9H10F3N | CID 2779052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS#: 775-00-8 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. azom.com [azom.com]

A Technical Guide to 1-(4-Trifluoromethylphenyl)ethylamine: Synthesis, Resolution, and Application

Abstract

This technical guide provides an in-depth exploration of 1-(4-Trifluoromethylphenyl)ethylamine, a chiral amine of significant interest in modern medicinal chemistry and drug development. We will dissect its fundamental physicochemical properties, detail robust methodologies for its synthesis and chiral resolution, and explore its applications as a critical building block in the creation of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to empower their work with this versatile molecule.

Introduction: The Strategic Value of the Trifluoromethyl Moiety

The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry strategy. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of properties, including high electronegativity, metabolic stability, and increased lipophilicity, which can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile[1]. This compound is a primary chiral amine that serves as a quintessential building block for incorporating this strategic moiety. Its chirality is of paramount importance, as enantiomers frequently exhibit different efficacy and toxicity profiles. This guide provides the essential technical knowledge for synthesizing, purifying, and utilizing this high-value intermediate.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is a chiral compound existing as two non-superimposable mirror images, the (R) and (S) enantiomers.

| Property | Value | Source(s) |

| Molecular Weight | 189.18 g/mol | [2][3] |

| Molecular Formula | C₉H₁₀F₃N | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 76.5-77.5 °C (pressure not specified) | [2] |

| CAS Number (Racemate) | 15996-84-6 | [2] |

| CAS Number (R)-enantiomer | 578027-35-7 | [4][5] |

| Synonyms | α-Methyl-4-(trifluoromethyl)benzylamine | [2] |

Synthesis and Chiral Resolution

The synthesis of racemic this compound is most effectively achieved through reductive amination, a robust and widely used transformation in organic chemistry[6][7]. Following the synthesis of the racemic mixture, chiral resolution is performed to isolate the desired single enantiomer, a critical step for pharmaceutical applications.

Synthesis via Reductive Amination

This process involves the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is an excellent choice of reducing agent as it is mild and highly selective for the iminium ion over the starting ketone[8].

Caption: One-pot reductive amination workflow.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask charged with methanol (10 mL/g of ketone), add 4'-(Trifluoromethyl)acetophenone (1.0 eq) and ammonium acetate (10 eq). Stir the mixture at room temperature until all solids dissolve.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaHB(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Adjust the pH to >9 with 1M NaOH.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound. The product can be further purified by distillation if necessary.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution by forming diastereomeric salts with a chiral resolving agent is a time-tested, scalable, and economical method[9]. Tartaric acid is an excellent choice for resolving chiral amines[10]. The principle lies in the differential solubility of the two diastereomeric salts formed.

Caption: Workflow for chiral resolution.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or methanol) with gentle heating. In a separate flask, dissolve (+)-tartaric acid (0.5-0.6 eq) in the same solvent, also with heating.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent.

-

Purity Check: Determine the enantiomeric excess (e.e.) of the isolated salt by Chiral HPLC (see Section 5). If the e.e. is insufficient, recrystallize the salt from the same solvent system.

-

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add 2M NaOH solution until the pH is strongly basic (pH > 11).

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the enantiomerically pure amine.

Applications in Drug Development

This compound and its derivatives are valuable precursors for a range of pharmaceutically active compounds. They are particularly utilized in the synthesis of agents targeting the central nervous system[11][12][13]. The trifluoromethylphenyl moiety can enhance blood-brain barrier penetration and improve metabolic stability by blocking potential sites of oxidation. While specific blockbuster drugs may not use this exact starting material, countless research programs and patented compounds in areas like neurological and psychiatric disorders leverage this or closely related structures to build more complex molecules[11][12].

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of the final product is a non-negotiable step. While GC-MS is suitable for assessing chemical purity, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity[14][][16].

Caption: Analytical workflow for e.e. determination.

Experimental Protocol: Chiral HPLC Analysis

-

System: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is typically effective for this class of compounds[17].

-

Mobile Phase: A normal-phase eluent, typically a mixture of hexane and isopropanol (e.g., 95:5 v/v), often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL by dissolving the amine in the mobile phase.

-

Injection and Analysis: Inject a small volume (e.g., 5-10 µL) onto the column. The two enantiomers will elute at different retention times (t_R).

-

Data Interpretation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100% A resolution (Rs) of ≥ 1.5 between the two peaks indicates a good (baseline) separation[17].

Safety and Handling

This compound is classified as a corrosive and irritant substance. Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Work in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid: In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if ingested.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it a high-value intermediate for the synthesis of novel therapeutics. A mastery of its synthesis, stereoselective resolution, and analytical characterization, as detailed in this guide, provides researchers with the capability to accelerate the development of next-generation pharmaceuticals.

References

-

INDOFINE Chemical Company, Inc. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

- Google Patents.

-

Onyx Scientific. Chiral Resolution Screening. [Link]

-

Phenomenex. Chiral HPLC Separations Guide. [Link]

-

Wikipedia. Reductive amination. [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Yang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(16), 7245-7304. [Link]

- Wu, W. H., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(2), 257-266.

-

ResearchGate. ChemInform Abstract: Reductive Amination/Cyclization of ω-Trifluoromethyl Keto Esters to Trifluoromethylated δ-Amino Alcohols and Lactams. [Link]

-

Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

- Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. onyxipca.com [onyxipca.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 16. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

solubility of 1-(4-Trifluoromethylphenyl)ethylamine in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-Trifluoromethylphenyl)ethylamine in Organic Solvents

Abstract

This compound is a critical chiral building block in modern medicinal chemistry, valued for its role in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the viability of formulation strategies. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, delves into the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for its thermodynamic solubility determination. While comprehensive quantitative solubility data is not widely published, this guide establishes a framework for predicting solubility behavior and provides the necessary tools for researchers to generate reliable data in-house.

Introduction: The Significance of a Fluorinated Chiral Amine

The incorporation of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a powerful bioisostere for various functional groups. This compound combines this influential group with a chiral ethylamine side chain, making it a valuable synthon for a diverse range of therapeutic agents, particularly in neuropharmacology and oncology.[1]

Effective drug development hinges on the precise control of physical and chemical properties. Solubility directly impacts:

-

Synthesis: Ensuring reactants are in the solution phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvent systems for crystallization or chromatography to achieve high purity.

-

Chiral Resolution: Exploiting differential solubility of diastereomeric salts, a cornerstone technique for isolating the desired enantiomer.[2]

-

Formulation: Developing stable and bioavailable dosage forms.

This guide serves as a foundational resource for scientists working with this key intermediate, bridging theoretical principles with practical laboratory application.

Physicochemical Properties of this compound

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent environments. The key characteristics of this compound are summarized below.

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₁₀F₃N | [3][4] |

| Molecular Weight | 189.18 g/mol | [4][5] |

| Physical Form | Clear Liquid | [6] |

| Boiling Point | ~77 °C (at unspecified pressure) ~204 °C (Predicted) | [4][5][6] |

| Density | ~1.180 g/cm³ (Predicted) | [4][6] |

| pKa | 8.56 ± 0.10 (Predicted) | [3][6] |

The structure is defined by a benzene ring substituted with a highly electronegative trifluoromethyl group and an ethylamine moiety. The amine group (pKa ≈ 8.56) can act as a hydrogen bond donor and acceptor, while the CF₃ group is a strong electron-withdrawing group and a weak hydrogen bond acceptor. This combination results in a molecule with moderate polarity.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, yet powerful, framework for predicting solubility.[7] This principle is rooted in the thermodynamics of dissolution, where the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for dissolution to occur spontaneously. Favorable intermolecular interactions (a small or negative enthalpy of mixing, ΔH_mix) between the solute and solvent are the primary drivers.

For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The primary amine (-NH₂) is the most significant contributor, capable of donating two hydrogen bonds and accepting one via its lone pair of electrons. Solvents that are strong hydrogen bond donors or acceptors (e.g., alcohols) are expected to be effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative CF₃ and amine groups. Polar aprotic solvents (e.g., acetone, ethyl acetate) will engage in these interactions.

-

Van der Waals Forces: The aromatic ring provides a nonpolar surface area, allowing for dispersion forces. This facilitates solubility in less polar solvents like toluene, which shares a similar aromatic character.[7]

The trifluoromethyl group reduces the basicity of the amine compared to its non-fluorinated analog due to its strong electron-withdrawing nature, which influences the pKa.[8] This electronic effect also impacts the molecule's overall polarity and hydrogen bonding potential.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bond donating and accepting capabilities, effectively solvating the amine group. Patents for related compounds frequently use these solvents.[9] |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | High to Medium | Good dipole-dipole interactions. Lack of hydrogen bond donation makes them slightly less effective than protic solvents, but still highly compatible. |

| Aromatic | Toluene, Xylene | Medium | "Like dissolves like" principle applies due to the shared aromatic character. Van der Waals forces and pi-pi stacking interactions contribute significantly. |

| Chlorinated | Dichloromethane (DCM) | Medium to High | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces. The polar amine and CF₃ groups are poorly solvated, making dissolution energetically unfavorable. |

| Water | - | Low to Slight | While capable of hydrogen bonding, the large hydrophobic phenyl and CF₃ components limit miscibility. Solubility is expected to be pH-dependent.[8][10] |

Gold Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain reliable, quantitative solubility data, the isothermal shake-flask equilibrium method is the universally recognized gold standard.[8] It measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Causality Behind Experimental Choices

-

Excess Solid: Using an excess of the solute ensures that equilibrium is established with the solid phase, guaranteeing saturation.

-

Isothermal Conditions: Solubility is temperature-dependent. A constant temperature bath is critical for reproducibility and accuracy.

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required to ensure the system has reached true thermodynamic equilibrium. Preliminary kinetic studies can optimize this duration.

-

Phase Separation: Incomplete removal of undissolved solid is a major source of error. Centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) filter is a robust method to isolate a clear, saturated solution.

-